2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 6866-57-5
VCID: VC2488058
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16)
SMILES: C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

CAS No.: 6866-57-5

Cat. No.: VC2488058

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid - 6866-57-5

Specification

CAS No. 6866-57-5
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16)
Standard InChI Key HYGKNIWVMZCKJL-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O

Introduction

Chemical Properties and Structure

Basic Identification and Nomenclature

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds. It is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, with specific functional group substitutions. The compound is known by several synonyms in chemical databases and literature:

ParameterInformation
CAS Number6866-57-5
Chemical FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Common Synonyms1H-Benzimidazole-7-carboxylic acid, 2-(trifluoromethyl)-; 2-(Trifluoromethyl)-1H-1,3-Benzodiazole-4-Carboxylic Acid; 2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid
European Community (EC) Number977-459-7
MDL NumberMFCD06010066

The compound features several key structural elements that contribute to its chemical and biological properties . The benzimidazole core provides a rigid scaffold with specific spatial arrangement of its substituents. The trifluoromethyl group at position 2 enhances lipophilicity and metabolic stability, while the carboxylic acid at position 7 offers a site for hydrogen bonding and further chemical derivatization.

Physical and Chemical Properties

The physical and chemical properties of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid determine its behavior in biological systems and its utility in chemical synthesis:

PropertyCharacteristic
AppearanceNot explicitly stated in literature, likely a crystalline solid
SolubilityLimited water solubility due to hydrophobic trifluoromethyl group, improved solubility in organic solvents
AcidityCarboxylic acid group provides acidic properties
StabilityEnhanced stability due to trifluoromethyl group
Functional GroupsCarboxylic acid (-COOH), N-H (imidazole), trifluoromethyl (-CF3)

The presence of the trifluoromethyl group significantly influences the compound's electronic properties. The strong electron-withdrawing effect of this group affects the electron density distribution within the benzimidazole ring system, potentially altering its reactivity and interaction with biological targets .

Synthesis Methods

General Synthetic Approaches

While the literature doesn't provide a direct synthetic route specifically for 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid, several approaches for similar benzimidazole derivatives can be adapted for its synthesis. Based on related compounds, the following synthetic strategies could be employed:

  • Cyclization of appropriately substituted o-phenylenediamines with trifluoroacetic acid derivatives

  • Oxidative cyclization reactions involving diamino precursors

  • Heterocyclization of nitrobenzoate compounds with appropriate aldehydes in the presence of reducing agents

The synthesis of related benzimidazole compounds typically involves cyclization reactions under specific conditions, often requiring careful control of temperature, solvent choice, and reaction time .

Synthesis of Related Derivatives

Research on related compounds provides insight into potential synthetic routes. For example, the synthesis of methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS: 313278-92-1), the methyl ester derivative of our target compound, has been reported in the literature . This compound could potentially serve as a precursor to 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid through ester hydrolysis.

Similarly, the synthesis of N-methylated derivatives like 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS: 1523680-27-4) provides valuable information on reaction conditions and methodologies that might be adapted for the target compound .

A research paper discussing benzimidazole-based PqsR inhibitors describes the synthesis of related compounds through coupling of isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC) . This approach could potentially be modified for the synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid with appropriate adaptations.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of benzimidazole derivatives is significantly influenced by their structural features. Key structure-activity relationships relevant to 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid include:

  • Trifluoromethyl Group: This substituent enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties. Research on benzimidazole-based PqsR inhibitors has shown that trifluoromethyl substitution can improve compound activity and efficacy .

  • Carboxylic Acid Group: This functional group provides opportunities for hydrogen bonding with biological targets and serves as a site for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

  • Benzimidazole Core: The rigid bicyclic system offers specific spatial arrangements of functional groups, crucial for interaction with biological targets.

One study demonstrated that benzimidazole derivatives with similar structural features exhibited significant potentiation of antibiotic activity against Pseudomonas aeruginosa biofilms when used in combination treatments . This suggests potential applications for our compound in combating antibiotic-resistant bacterial infections.

Derivatives and Related Compounds

Ester Derivatives

Methyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS: 313278-92-1) is a significant derivative of our target compound. This methyl ester has a molecular formula of C10H7F3N2O2 and a molecular weight of 244.17 g/mol . The esterification of the carboxylic acid group potentially alters the compound's physicochemical properties, including solubility and membrane permeability, which could affect its biological activity.

PropertyValue
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
CAS Number313278-92-1
IUPAC Namemethyl 2-(trifluoromethyl)-1H-benzimidazole-4-carboxylate

N-substituted Derivatives

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS: 1523680-27-4) represents an important N-methylated derivative. This compound has the same molecular formula (C10H7F3N2O2) and molecular weight (244.17 g/mol) as the methyl ester, but differs in structure with the methyl group attached to the nitrogen atom of the imidazole ring rather than the carboxylic acid group .

N-substitution can significantly impact the compound's electronic properties and its ability to form hydrogen bonds, potentially altering its interaction with biological targets. Research on benzimidazole derivatives has shown that N-substitution patterns can be crucial for optimizing biological activity .

Other Structurally Related Compounds

Several other structurally related compounds mentioned in the literature provide insight into the chemical space around 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid:

  • 2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole: Features trifluoromethyl groups at both positions 2 and 7, potentially offering different electronic properties and biological activities.

  • 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid: Represents a more complex benzimidazole derivative with multiple substituents and a different substitution pattern .

The structural diversity within this chemical class highlights the versatility of the benzimidazole scaffold and its potential for optimization toward specific applications.

Manufacturer/SupplierProduct NumberPackage SizePurityPrice (USD)Updated
TRCT90057550mgNot specified$1102021-12-16
American Custom Chemicals CorporationHCH03639565mg95.00%$501.192021-12-16
ChemenuCM1608975g95%$7072021-12-16
CrysdotCD110723945g95+%$7492021-12-16
Alichem68665755gNot specified$1111.942021-12-16
AccelaSY1244341gNot specified$554.00Not specified
Safety ParameterClassification/Information
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

These classifications indicate that the compound:

  • Is harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Research Applications and Future Perspectives

Current Research Applications

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid and its derivatives have several research applications:

  • Building Block in Medicinal Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features, particularly the trifluoromethyl group and carboxylic acid functionality, provide opportunities for further chemical modifications .

  • Antibiotic Adjuvant Research: Related benzimidazole derivatives have shown promise as adjuvants in antibiotic therapy, particularly against Pseudomonas aeruginosa infections. These compounds work by inhibiting the bacterial quorum sensing system, specifically targeting the PqsR receptor, which is crucial for virulence gene expression and biofilm formation .

  • Structure-Activity Relationship Studies: The compound can be used as a reference point in structure-activity relationship studies aimed at understanding how structural modifications affect biological activity.

Future Research Directions

Several promising research directions could expand our understanding and application of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid:

  • Optimization of Synthetic Routes: Development of more efficient, cost-effective, and environmentally friendly synthetic methods could make this compound more accessible for research and development.

  • Expanded Biological Evaluation: Comprehensive screening of the compound and its derivatives against various biological targets could reveal new therapeutic applications.

  • Combination Therapy Investigations: Further research on the potential of this compound and its derivatives as adjuvants in antibiotic therapy could address the growing challenge of antimicrobial resistance.

  • Development of Novel Derivatives: Synthesis and evaluation of new derivatives with enhanced pharmacokinetic properties and targeted biological activities could lead to the development of novel therapeutic agents.

Research on related benzimidazole compounds has demonstrated significant enhancement of antibiotic activity against bacterial biofilms when used in combination treatments. This suggests promising applications for our compound in addressing the challenge of biofilm-associated infections, which are often resistant to conventional antibiotic therapy .

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